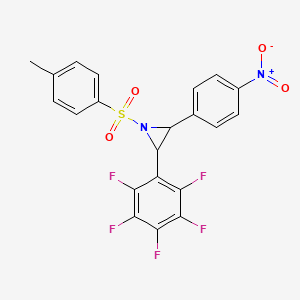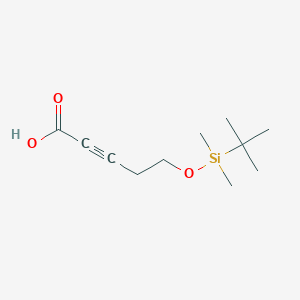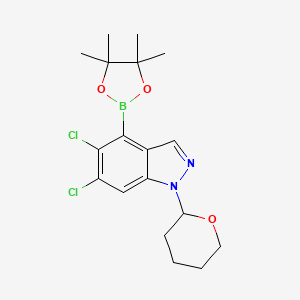
Tert-butyl 2,3-dimethoxyphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2,3-dimethoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,3-dimethoxyphenyl)carbamate typically involves the reaction of 2,3-dimethoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods: Industrial production methods for tert-Butyl (2,3-dimethoxyphenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (2,3-dimethoxyphenyl)carbamate can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate group.
Substitution: The tert-butyl group can be substituted under acidic conditions, typically using trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The corresponding amine.
Substitution: The deprotected amine.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (2,3-dimethoxyphenyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids.
Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amine groups.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection of functional groups during synthesis.
Industry: In the chemical industry, tert-Butyl (2,3-dimethoxyphenyl)carbamate is used in the production of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-Butyl (2,3-dimethoxyphenyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage is resistant to a variety of reaction conditions, allowing for selective deprotection when needed. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar in structure but lacks the methoxy groups.
tert-Butyl (3,4-dimethoxyphenyl)carbamate: Similar but with methoxy groups at different positions.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar but with hydroxyl groups instead of methoxy groups.
Uniqueness: tert-Butyl (2,3-dimethoxyphenyl)carbamate is unique due to the presence of methoxy groups at the 2 and 3 positions, which can influence its reactivity and stability. The methoxy groups can participate in hydrogen bonding and other interactions, making this compound particularly useful in specific synthetic applications.
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
tert-butyl N-(2,3-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-9-7-6-8-10(16-4)11(9)17-5/h6-8H,1-5H3,(H,14,15) |
Clé InChI |
ICICTGVUVVDNFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



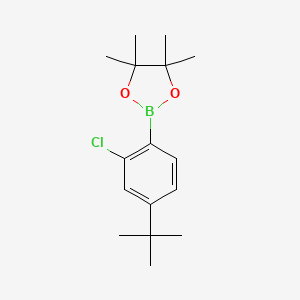
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
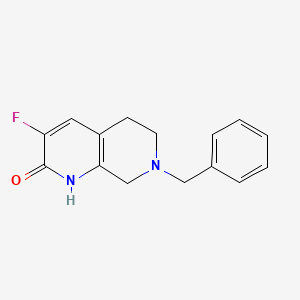
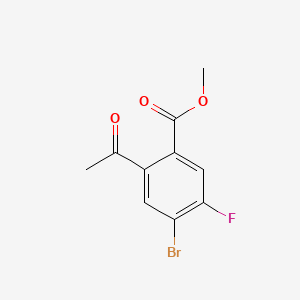
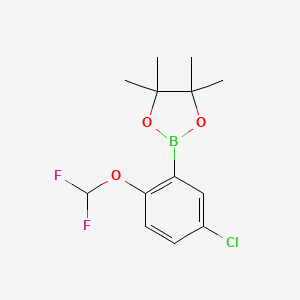

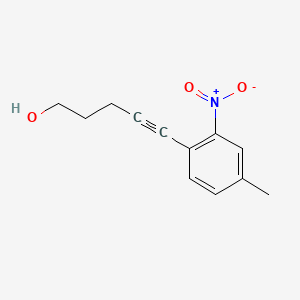
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)


